molecular formula C21H15F5N4O3 B10953217 [4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

[4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10953217
M. Wt: 466.4 g/mol
InChI Key: TXTYYBMMBPJRLW-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused triazolopyrimidine ring system. Let’s break down its structure:

  • The core structure consists of a triazolopyrimidine ring, which is a bicyclic system formed by the fusion of a triazole ring and a pyrimidine ring.
  • The substituents on this core include a difluoromethoxy group (CF₂OCH₃) at the 4-position of the phenyl ring and a trifluoromethyl group (CF₃) at the 5-position of the pyrimidine ring.
  • Additionally, there is a methoxy group (OCH₃) at the 7-position of the phenyl ring.

Preparation Methods

The synthetic routes to prepare this compound can vary, but here’s a general outline:

  • Method 1: Multistep Synthesis

    • Start with commercially available starting materials, such as 4-methoxyphenylboronic acid or its derivative.
    • Perform a Suzuki-Miyaura cross-coupling reaction with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl bromide or its precursor.
    • Introduce the difluoromethoxy group using a suitable reagent (e.g., DAST or Deoxo-Fluor).
    • Finally, protect the ketone functionality with a methoxy group using methanol and acid catalysis.
  • Method 2: One-Pot Synthesis

    • Start with a 4-methoxyphenyl aldehyde.
    • React it with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl hydrazine in the presence of a suitable Lewis acid.
    • Oxidize the resulting hydrazone to the ketone using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Chemical Reactions Analysis

    Reactivity: The compound’s reactivity depends on the functional groups present. It can undergo nucleophilic substitutions, reductions, and other reactions typical of ketones and aryl compounds.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but expect derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate, especially if it interacts with specific biological targets.

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

    Bioconjugation: Attach it to biomolecules for targeted drug delivery or imaging.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.

    Pathways: Investigate signaling pathways affected by its binding.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C21H15F5N4O3

Molecular Weight

466.4 g/mol

IUPAC Name

[4-(difluoromethoxy)phenyl]-[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C21H15F5N4O3/c1-32-13-6-2-11(3-7-13)16-15(17(31)12-4-8-14(9-5-12)33-19(22)23)18(21(24,25)26)29-20-27-10-28-30(16)20/h2-10,16,19H,1H3,(H,27,28,29)

InChI Key

TXTYYBMMBPJRLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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